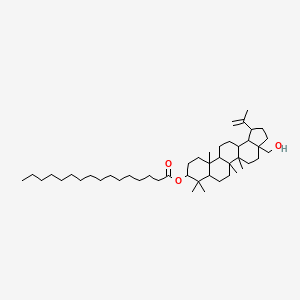

Betulin palmitate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C46H80O3 |

|---|---|

Molecular Weight |

681.1 g/mol |

IUPAC Name |

[3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] hexadecanoate |

InChI |

InChI=1S/C46H80O3/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-40(48)49-39-27-28-43(6)37(42(39,4)5)26-29-45(8)38(43)24-23-36-41-35(34(2)3)25-30-46(41,33-47)32-31-44(36,45)7/h35-39,41,47H,2,9-33H2,1,3-8H3 |

InChI Key |

NAXJLYBHSMUSAV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C)C)C)CO)C(=C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Betulin Palmitate: A Comprehensive Physicochemical Profile for Researchers and Drug Development Professionals

Introduction

Betulin (B1666924) palmitate, a long-chain fatty acid ester of the naturally occurring pentacyclic triterpene betulin, is a lipophilic compound of increasing interest in the fields of pharmacology and materials science. As a derivative of betulin, which exhibits a wide range of biological activities including anti-inflammatory, antiviral, and anticancer properties, betulin palmitate presents a modified pharmacokinetic profile due to its increased lipophilicity. This technical guide provides a detailed overview of the known physicochemical properties of this compound, alongside standardized experimental protocols for their determination. This document is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and formulation who are exploring the potential of this and similar compounds.

Physicochemical Properties

To date, comprehensive experimental data on the physicochemical properties of this compound are not extensively available in peer-reviewed literature. The following tables summarize the computed data available from public chemical databases and the experimental data for its parent compound, betulin, for comparative purposes.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C46H80O3 | PubChem[1] |

| Molecular Weight | 681.1 g/mol | PubChem[1] |

| XLogP3 | 16.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 17 | PubChem |

| Exact Mass | 680.61074641 g/mol | PubChem[1] |

| Topological Polar Surface Area | 46.5 Ų | PubChem[1] |

Table 2: Experimental Physicochemical Properties of Betulin (Parent Compound)

| Property | Value | Source |

| Molecular Formula | C30H50O2 | PubChem |

| Molecular Weight | 442.7 g/mol | PubChem |

| Melting Point | 251 - 252 °C | PubChem |

| Boiling Point | 284 - 288 °C @ 743 mmHg | PubChem |

| Solubility in Water | Insoluble | Various Sources |

| Solubility in Organic Solvents | Soluble in hot ethanol, ether, chloroform, and benzene. | Various Sources |

| logP | 8.3 (Computed) | PubChem |

Experimental Protocols for Physicochemical Characterization

Due to the limited availability of experimental data for this compound, this section provides detailed methodologies for determining its key physicochemical properties. These protocols are adapted for highly lipophilic and potentially waxy solids.

Determination of Melting Point

Given the waxy nature of long-chain fatty acid esters, the melting point of this compound is expected to be a range rather than a sharp point. The capillary method is a standard technique for determining the melting range of a solid.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block or oil bath and a magnifying lens for observation is used.

-

Heating: The capillary tube is placed in the heating block, and the temperature is raised at a rate of 10-20 °C/min initially.

-

Observation: As the temperature approaches the expected melting range, the heating rate is reduced to 1-2 °C/min to allow for thermal equilibrium.

-

Melting Range Determination: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.

-

Replicate Measurements: The determination should be performed in triplicate to ensure accuracy and precision.

Determination of Solubility

The high lipophilicity of this compound suggests poor aqueous solubility but good solubility in non-polar organic solvents. The shake-flask method is the gold standard for determining equilibrium solubility.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, methanol (B129727), acetone, ethyl acetate, hexane, and dimethyl sulfoxide (B87167) (DMSO)).

-

Sample Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial. The use of a magnetic stirrer is recommended.

-

Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C and 37 °C to simulate room and physiological temperatures) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow undissolved solid to settle. An aliquot of the supernatant is carefully removed and filtered through a solvent-compatible 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD). A calibration curve of known concentrations of this compound in the same solvent must be prepared for accurate quantification.

-

Data Reporting: Solubility is reported in units of mg/mL or µg/mL.

Determination of the Partition Coefficient (logP)

The partition coefficient between n-octanol and water (logP) is a critical parameter for predicting the pharmacokinetic properties of a drug candidate. Given the very high calculated XLogP3 of 16.2, experimental determination will be challenging and will require a method suitable for highly lipophilic compounds. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is often employed for such compounds.

Methodology:

-

HPLC System: An HPLC system equipped with a C18 or C8 stationary phase column and a UV or ELSD detector is used.

-

Mobile Phase: A series of isocratic mobile phases consisting of varying ratios of an organic solvent (e.g., methanol or acetonitrile) and water are prepared.

-

Reference Compounds: A set of reference compounds with known logP values that span the expected logP of this compound are selected.

-

Retention Time Measurement: Each reference compound and this compound are injected into the HPLC system with each mobile phase composition, and their retention times (tR) are recorded. The column dead time (t0) is also determined using a non-retained compound (e.g., uracil).

-

Calculation of Capacity Factor (k'): The capacity factor for each compound at each mobile phase composition is calculated using the formula: k' = (tR - t0) / t0.

-

Extrapolation to 100% Aqueous Phase: For each compound, a plot of log k' versus the percentage of organic solvent in the mobile phase is generated. The y-intercept (log kw) is determined by linear extrapolation to 0% organic solvent (100% aqueous phase).

-

Calibration Curve: A calibration curve is constructed by plotting the log kw (B13871080) values of the reference compounds against their known logP values.

-

logP Determination of this compound: The log kw value for this compound is used to determine its logP from the calibration curve.

Workflow and Process Visualization

The following diagrams, generated using the DOT language, illustrate key conceptual workflows relevant to the study of this compound.

Caption: General synthesis scheme for this compound.

Caption: Workflow for physicochemical characterization.

References

Natural sources and extraction of Betulin palmitate

An In-depth Technical Guide to the Natural Sources, Extraction, and Synthesis of Betulin (B1666924) Palmitate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betulin palmitate is a naturally occurring ester of the pentacyclic triterpenoid (B12794562) betulin and the saturated fatty acid, palmitic acid. While its parent compound, betulin, is abundant in nature and has been the subject of extensive research for its anti-inflammatory, antiviral, and anticancer properties, literature directly addressing the extraction and biological activity of this compound is limited. This guide provides a comprehensive overview of the known natural sources of this compound and details the predominant two-step method for its production: the extraction and purification of its precursor, betulin, from birch bark, followed by its chemical esterification.

This document serves as a technical resource, offering quantitative data, detailed experimental protocols, and visualizations of key processes and biological pathways relevant to the synthesis and potential mechanism of action of this compound and its constituent moieties.

Section 1: Natural Sources

Direct sources of this compound are not widely documented. The compound has been identified in the exudate from the bark of Trochodendron aralioides (Japanese bird-lime tree)[1]. However, the most practical and abundant source for obtaining the betulin backbone is the outer bark of birch trees (Betula species). Betulin can constitute up to 30% of the dry weight of the outer bark, making it the primary raw material for betulin-derived compounds.[2] The concentration of betulin varies depending on the species, geographical location, and age of the tree.[3]

Table 1: Betulin Content in the Bark of Various Betula Species

| Betula Species | Geographic Region | Betulin Content (mg/g of bark) | Betulin Content (% of dry weight) | Reference |

|---|---|---|---|---|

| Betula pendula | Western Carpathians (Pasture) | 126.85 ± 12.56 | ~12.7% | [4] |

| Betula pendula | Western Carpathians (Forest) | 89.84 ± 8.43 | ~9.0% | [4] |

| Betula platyphylla / B. pubescens | N/A | N/A | 10 - 40% | |

| Betula alba | Europe | N/A | Up to 34% |

| Various Species | N/A | N/A | 20 - 30% | |

Section 2: Extraction and Purification of Betulin from Birch Bark

The isolation of high-purity betulin is the critical first step in producing this compound. The process involves extraction from dried and milled birch bark, followed by purification steps to remove impurities like lupeol, betulinic acid, and various polyphenols.

Extraction Methodologies

Several methods have been developed for betulin extraction, each with distinct advantages regarding yield, purity, solvent consumption, and industrial scalability.

-

Solvent Extraction (Reflux/Soxhlet): This is the most common method, utilizing organic solvents to dissolve triterpenoids from the bark matrix. Ethanol (B145695) is a preferred solvent due to its efficacy, safety profile, and cost. Other solvents like methanol (B129727), ethyl acetate (B1210297), and acetone (B3395972) are also used.

-

Pressurized Liquid Extraction (PLE): This technique uses solvents at elevated temperatures and pressures, which increases extraction efficiency and reduces process time. PLE can yield up to 1.6 times more extract than classical reflux boiling, though it may also consume more solvent.

-

Supercritical Fluid Extraction (SFE): This "green" technology employs supercritical CO₂, often with a co-solvent like ethanol, to extract betulin. It offers high selectivity and leaves no residual organic solvents, yielding a very pure product.

-

Microwave-Assisted Extraction (MAE): Microwave energy is used to heat the solvent and disrupt the plant cell walls, accelerating the extraction process significantly. Extraction times can be reduced from hours to minutes, increasing the rate by 15-20 times compared to classical methods.

Table 2: Comparison of Betulin Extraction Methodologies

| Method | Typical Solvents | Key Advantages | Key Disadvantages | Purity of Crude Extract | Reference |

|---|---|---|---|---|---|

| Reflux Boiling | Ethanol, Methanol, Ethyl Acetate | Simple, scalable, cost-effective | Long extraction times, high energy use | 50 - 75% | |

| Pressurized Liquid Extraction (PLE) | Ethanol, Water | Higher yield, faster than reflux | Higher solvent consumption, requires specialized equipment | Similar to reflux | |

| Supercritical Fluid Extraction (SFE) | Supercritical CO₂, Ethanol | High purity, no solvent residue, "green" | High capital cost, complex | >98% (with purification) |

| Microwave-Assisted Extraction (MAE) | Limonene, Wet Ethyl Acetate | Extremely fast, efficient | Can be difficult to scale, potential for hot spots | 95 - 97% | |

Experimental Protocol: Ethanol Reflux Extraction and Purification of Betulin

This protocol describes a standard laboratory-scale method for obtaining high-purity betulin.

1. Preparation of Raw Material:

-

Source: Outer bark of Betula pendula.

-

Procedure: Dry the bark at 60°C until constant weight. Mill the dried bark into a fine powder (e.g., <1 mm particle size) to increase the surface area for extraction.

2. Extraction:

-

Apparatus: Round-bottom flask with a reflux condenser.

-

Solvent: 95% Ethanol.

-

Procedure:

-

Place 100 g of powdered birch bark into a 2 L round-bottom flask.

-

Add 1 L of 95% ethanol (solid-to-liquid ratio of 1:10 w/v).

-

Heat the mixture to reflux and maintain for 4-6 hours with constant stirring.

-

Allow the mixture to cool, then filter through a Büchner funnel to separate the bark residue from the extract.

-

Wash the residue with an additional 200 mL of hot ethanol to recover residual betulin.

-

Combine the filtrates.

-

3. Concentration and Crude Precipitation:

-

Procedure:

-

Concentrate the combined ethanol extract to approximately 10-20% of its original volume using a rotary evaporator.

-

Pour the concentrated extract into a beaker of cold distilled water (approx. 4 times the volume of the concentrate) while stirring vigorously.

-

Betulin will precipitate as a white solid. Allow the suspension to stand for 2-4 hours to ensure complete precipitation.

-

Collect the crude betulin precipitate by filtration and dry in a vacuum oven at 50°C.

-

4. Purification by Recrystallization:

-

Solvent: Anhydrous Ethanol.

-

Procedure:

-

Dissolve the dried crude betulin in a minimal amount of boiling anhydrous ethanol (e.g., 1 g crude solid in ~30 mL ethanol).

-

If the solution is colored, add a small amount of activated charcoal and boil for 10 minutes, then filter hot to remove the charcoal.

-

Allow the clear filtrate to cool slowly to room temperature, then transfer to a refrigerator (-20°C) for at least 4 hours to induce crystallization.

-

Collect the white, crystalline betulin by filtration, wash with a small amount of ice-cold ethanol, and dry.

-

A second recrystallization step can be performed to achieve purity >99%.

-

Table 3: Solubility of Betulin in Common Organic Solvents

| Solvent | Solubility (g/L) at 15.2 °C | Solubility (g/L) at 35.2 °C | Solvent Type | Reference |

|---|---|---|---|---|

| Acetone | 5.2 | 13.7 | Polar Aprotic | |

| Ethyl Acetate | Higher than Methyl Acetate | N/A | Polar Aprotic | |

| Ethanol | N/A | N/A | Polar Protic | |

| 1-Butanol | Highest among C1-C6 alcohols | N/A | Polar Protic | |

| Chloroform | N/A | N/A | Nonpolar |

| Cyclohexane (B81311) | 0.1 | 0.67 | Nonpolar | |

Note: Betulin's solubility generally increases with temperature. It is poorly soluble in water and nonpolar solvents like cyclohexane but shows good solubility in boiling alcohols and other polar organic solvents.

Section 3: Synthesis of this compound

This compound is synthesized via the esterification of the primary hydroxyl group at the C-28 position or the secondary hydroxyl at the C-3 position of betulin with palmitic acid or a more reactive derivative like palmitoyl (B13399708) chloride.

Experimental Protocol: Synthesis of Betulin 3-O-Palmitate

This protocol is a representative method for the selective esterification of the C-3 hydroxyl group.

1. Materials and Reagents:

-

High-purity betulin

-

Palmitoyl chloride

-

Anhydrous pyridine (B92270) (solvent and acid scavenger)

-

4-(Dimethylamino)pyridine (DMAP) (catalyst)

-

Dichloromethane (DCM) (reaction solvent)

-

5% Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution (for workup)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

Silica (B1680970) gel for column chromatography

2. Reaction Procedure:

-

In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve 1 g of betulin and 0.55 g of DMAP in 50 mL of anhydrous DCM and 10 mL of anhydrous pyridine.

-

Cool the stirred mixture in an ice bath (0°C).

-

Slowly add a solution of palmitoyl chloride (1.5 equivalents) in 10 mL of anhydrous DCM to the reaction mixture dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 20-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

3. Workup and Purification:

-

Dilute the reaction mixture with 50 mL of DCM.

-

Wash the organic layer sequentially with 50 mL of 5% HCl solution (to remove pyridine and DMAP), 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield pure this compound.

-

Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Section 4: Analytical Methods

Quantitative and qualitative analysis is essential for verifying purity and confirming the structure of the final product. High-Performance Liquid Chromatography (HPLC) is the primary method for quantifying betulin and its derivatives.

Experimental Protocol: HPLC Quantification of Betulin

This protocol is suitable for determining the purity of betulin extracts and can be adapted for this compound.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 86:14 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-35°C.

-

Detection Wavelength: 210 nm (due to the lack of strong chromophores in the triterpenoid structure).

-

Injection Volume: 20 µL.

-

Sample Preparation: Dissolve a precisely weighed sample in the mobile phase or methanol to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.

-

Quantification: Use an external standard method with a certified reference standard of betulin to create a calibration curve (peak area vs. concentration). The concentration of betulin in the sample is determined by interpolating its peak area onto this curve.

For structural confirmation, Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

Section 5: Biological Context and Associated Signaling Pathways

While the specific signaling pathways modulated by this compound are not well-defined, the biological activities of its parent compound, betulin, are extensively studied. Betulin exhibits potent anti-inflammatory effects, which are largely attributed to its ability to modulate key inflammatory signaling cascades.

Betulin's Anti-Inflammatory Mechanism via NF-κB and MAPK Pathways

Inflammatory stimuli, such as lipopolysaccharide (LPS), typically activate transcription factors like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways (including p38, JNK, and ERK). Activation of these pathways leads to the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes like iNOS and COX-2.

Betulin has been shown to inhibit this process by:

-

Inhibiting NF-κB Activation: Betulin prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the translocation of the active NF-κB p65 subunit into the nucleus, thereby preventing the transcription of pro-inflammatory genes.

-

Suppressing MAPK Phosphorylation: Betulin reduces the phosphorylation of p38, JNK, and ERK, which are upstream kinases that can also lead to the activation of inflammatory transcription factors.

-

Activating the Nrf2 Pathway: Betulin can also activate the Nrf2 antioxidant response pathway, which provides cytoprotective effects and helps resolve inflammation.

The esterification with palmitic acid increases the lipophilicity of the betulin molecule, which could potentially alter its bioavailability, cell membrane interactions, and overall pharmacological profile. Further research is required to elucidate the specific targets and signaling effects of the intact this compound ester.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biosynthesis Pathway of Betulin (B1666924) and its Derivatives

This technical guide provides a comprehensive overview of the biosynthesis of betulin, a naturally occurring pentacyclic triterpenoid, and its key derivatives, such as betulinic acid. Betulin and its derivatives have garnered significant attention for their wide range of pharmacological properties, including anticancer, anti-inflammatory, and anti-HIV activities.[1][2][3] This document details the complete biosynthetic pathway from primary metabolites to the final compounds, explores biotechnological production methods, outlines extraction and purification protocols from natural sources, and discusses the synthesis of novel derivatives.

Core Biosynthesis Pathway of Betulin and Betulinic Acid

The biosynthesis of betulin and betulinic acid originates from the mevalonate (B85504) (MVA) pathway, a fundamental route for the production of isoprenoids and sterols in eukaryotes.[4][5] The pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce the 30-carbon precursor, squalene (B77637). This linear molecule then undergoes cyclization and a series of oxidative modifications to yield betulin and its derivatives.

Key Stages:

-

Mevalonate (MVA) Pathway: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The enzyme HMG-CoA reductase (HMGR), a rate-limiting step, reduces HMG-CoA to mevalonate. Subsequent phosphorylation and decarboxylation reactions produce the five-carbon building block, isopentenyl diphosphate (B83284) (IPP).

-

Squalene Synthesis: IPP is isomerized to dimethylallyl diphosphate (DMAPP). These C5 units are sequentially condensed to form the C15 farnesyl pyrophosphate (FPP). Finally, two molecules of FPP are joined head-to-head by squalene synthase (SQS) to form the C30 hydrocarbon, squalene.

-

Cyclization to Lupeol (B1675499): Squalene is first oxidized to 2,3-oxidosqualene (B107256) by squalene monooxygenase (SQE). This epoxide is the crucial precursor for all cyclic triterpenoids. The enzyme lupeol synthase (LUS) catalyzes the intricate cyclization of 2,3-oxidosqualene to form the pentacyclic structure of lupeol, the first committed step in betulin biosynthesis.

-

Oxidation to Betulin and Betulinic Acid: Lupeol undergoes successive oxidation at the C-28 methyl group. This process is catalyzed by multifunctional cytochrome P450 enzymes (CYPs), primarily from the CYP716 family. Lupeol is first hydroxylated to form betulin. A subsequent oxidation of the C-28 hydroxyl group to a carboxylic acid yields betulinic acid.

Biotechnological Production in Engineered Yeast

The low abundance of betulinic acid in natural sources has driven the development of biotechnological production platforms. Saccharomyces cerevisiae (yeast) has been successfully engineered to produce betulinic acid de novo. This involves introducing plant-derived genes for lupeol synthase and the necessary cytochrome P450 oxidases.

Systematic metabolic engineering strategies are employed to enhance production titers, including:

-

Overexpression of rate-limiting enzymes: Increasing the expression of key enzymes in the MVA pathway, such as truncated HMG-CoA reductase (tHMGR).

-

Balancing metabolic flux: Optimizing the expression levels of pathway genes to avoid the accumulation of toxic intermediates and ensure a smooth flow of precursors.

-

Improving cofactor availability: Engineering the supply of cofactors like NADPH, which is essential for the reductive steps in the MVA pathway and for CYP450 activity.

-

Compartmentalization: Targeting pathway enzymes to specific organelles, such as the peroxisome, to increase precursor availability and reduce metabolic crosstalk.

Table 1: Biotechnological Production of Betulinic Acid in Engineered S. cerevisiae

| Strain / Strategy | Titer (mg/L) | Key Genes / Modifications | Reference |

|---|---|---|---|

| Initial Pathway Construction | 14.01 ± 0.21 | Lupeol synthase, P450 oxidase | |

| Gal80p Mutant (WAT11 chassis) | 0.16 mg/L/OD₆₀₀ | Lupeol synthase (AtLup1), C-28 oxidase (BPLO) |

| Wild Type (WAT11 chassis) | 0.07 mg/L/OD₆₀₀ | Lupeol synthase (AtLup1), C-28 oxidase (BPLO) | |

Extraction and Purification from Natural Sources

The primary natural source of betulin is the outer bark of birch trees (Betula species), where it can comprise up to 30% of the dry mass. Betulinic acid is present in much smaller quantities.

Extraction Methods:

-

Solvent Extraction: This is the most common method, using organic solvents like ethanol (B145695), methanol (B129727), hexane, or ethyl acetate. 95% ethanol is often cited for its high extraction efficiency.

-

Ultrasonic-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and improving extraction yield and speed.

-

Supercritical Fluid Extraction (SFE): Using supercritical CO₂, this method is highly selective, produces a pure product, and avoids toxic organic solvents, making it ideal for pharmaceutical-grade betulin.

Purification Methods: Crude extracts often contain impurities like lupeol and other triterpenoids. Purification typically involves:

-

Alkaline Treatment: To remove acidic impurities.

-

Recrystallization: A common step, often using ethanol, to significantly increase purity.

-

Column Chromatography: Silica gel chromatography is used to remove residual and colored impurities to achieve high purity (>99%).

Table 2: Optimization of Betulin Extraction from White Birch Bark (Betula platyphylla)

| Method | Solvent | Solid/Solvent Ratio | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Ultrasonic-Assisted | 65% Ethanol | 1:25 | 30 | 30 | 92.67 | |

| Single Factor | 65% Ethanol | 1:30 | 45 | 30 | ~90.0 |

| Microwave-Assisted | 20-25% NaOH | N/A | N/A | 9 | 15.55 - 18.25 | |

Table 3: Yields of Betulinic Acid from Plant Extraction

| Plant Source | Extraction Method | Solvent | Yield | Reference |

|---|---|---|---|---|

| Birch Bark | Maceration | 70% Ethanol | 23.76 mg / 10 g | |

| Birch Bark | Maceration | Ethyl Acetate | 3.07 mg / g |

| Birch Bark | Ultrasonic | N/A | 0.0021 % | |

Synthesis of Betulin Derivatives

To improve bioavailability, solubility, and therapeutic efficacy, the betulin scaffold is often modified at its two reactive hydroxyl groups: the secondary C-3 hydroxyl and the primary C-28 hydroxyl.

Common Derivatization Strategies:

-

Esterification: The hydroxyl groups can be esterified with various carboxylic acids or anhydrides. This can be achieved through chemical synthesis using coupling agents like DCC or through enzymatic synthesis using lipases like Novozym 435.

-

Amide Formation: The C-28 carboxyl group of betulinic acid can be converted into an amide by coupling with various amines using reagents like EDC/HOBt.

-

Other Modifications: Synthesis of hydrazones and other complex derivatives has been explored to generate novel compounds with enhanced cytotoxic activity.

Key Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction of Betulin from Birch Bark

This protocol is based on optimized conditions reported for high-yield extraction.

-

Preparation: Grind dried white birch bark into a fine powder.

-

Solvent Mixture: Prepare a 65% (v/v) ethanol-water solution.

-

Extraction:

-

Combine the birch bark powder with the solvent at a solid-to-liquid ratio of 1:25 (g/mL).

-

Place the mixture in an ultrasonic bath.

-

Set the temperature to 30°C and sonicate for 30 minutes.

-

-

Isolation:

-

Filter the mixture to separate the extract from the solid residue.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Purification: Proceed with recrystallization from ethanol to purify the betulin.

Protocol 2: Quantification of Betulin/Betulinic Acid by HPLC

This is a general protocol for the analysis of triterpenes.

-

Sample Preparation: Accurately weigh and dissolve the crude extract or purified compound in a suitable solvent (e.g., methanol or 95% ethanol). Filter the solution through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., Nova-Pak RP-18).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water, or methanol and water, often with a small amount of acid (e.g., acetic acid) to improve peak shape.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector set to a low wavelength (e.g., 205-210 nm), as triterpenes lack strong chromophores.

-

Column Temperature: Maintained at a constant temperature, e.g., 25-30°C.

-

-

Quantification: Prepare a calibration curve using a certified standard of betulin or betulinic acid. Calculate the concentration in the sample by comparing its peak area to the calibration curve.

Protocol 3: Biotransformation of Betulin to Betulinic Acid

This protocol outlines a general method for converting betulin into betulinic acid using fungal cultures.

-

Microorganism Culture: Inoculate a suitable fungal strain (e.g., Armillaria luteo-virens) into a liquid medium in an Erlenmeyer flask.

-

Pre-culture: Incubate the flask at approximately 27°C on an orbital shaker (e.g., 120 rpm) for several days to allow for sufficient mycelial growth.

-

Substrate Addition: Prepare a solution of betulin, potentially in an organic solvent or micro-emulsified with a surfactant like Tween 80 to improve solubility. Add the substrate to the fungal culture.

-

Biotransformation: Continue the incubation under the same conditions for a set period (e.g., 7-14 days), allowing the fungal enzymes to oxidize betulin.

-

Extraction and Analysis:

-

Separate the mycelia from the broth by filtration.

-

Extract both the mycelia and the broth with an organic solvent like ethyl acetate.

-

Combine the extracts, evaporate the solvent, and analyze the product mixture using HPLC or GC-MS to determine the conversion efficiency and yield of betulinic acid.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Betulinic acid - Wikipedia [en.wikipedia.org]

- 3. Biotechnological production of betulinic acid and derivatives and their applications - ProQuest [proquest.com]

- 4. Lupeol Accumulation Correlates with Auxin in the Epidermis of Castor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | In-depth analysis of lupeol: delving into the diverse pharmacological profile [frontiersin.org]

Betulin Palmitate's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Betulin (B1666924) palmitate, a fatty acid ester derivative of the naturally occurring pentacyclic triterpene betulin, is emerging as a compound of interest in oncology research. While direct, in-depth studies on betulin palmitate's specific mechanism of action are limited, research on its close analog, betulinic acid palmitate, and the parent compounds, betulin and betulinic acid, provides a strong foundation for understanding its potential anticancer activities. This technical guide synthesizes the available evidence, focusing on the core mechanisms of apoptosis induction, and provides detailed experimental protocols and pathway visualizations to support further research and development in this area. The primary mechanism of action for betulinic acid esters, including the palmitate derivative, involves the induction of apoptosis in cancer cells, characterized by key molecular and morphological changes.

Core Mechanism of Action: Induction of Apoptosis

The predominant anticancer effect of betulinic acid and its derivatives, including betulinic acid palmitate, is the induction of programmed cell death, or apoptosis, in cancer cells. This process is crucial for eliminating damaged or unwanted cells and is often dysregulated in cancer. The apoptotic cascade initiated by these compounds appears to proceed primarily through the intrinsic, or mitochondrial, pathway.

Key Events in this compound-Induced Apoptosis:

-

Mitochondrial Membrane Permeabilization: While not directly confirmed for this compound, its parent compounds are known to directly target mitochondria, leading to the permeabilization of the mitochondrial outer membrane.[1][2] This is a critical event that releases pro-apoptotic factors into the cytoplasm.

-

Caspase Activation: A central feature of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Studies on betulinic acid fatty esters, including palmitate, have demonstrated a significant increase in the activity of effector caspases, specifically caspase-3 and caspase-7. These caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic biochemical and morphological hallmarks of apoptosis.

-

Nuclear Morphological Changes: The activation of effector caspases results in changes to the nuclear structure. Treatment of cancer cells with betulinic acid fatty acid esters has been shown to induce nuclear morphological changes consistent with apoptosis, such as chromatin condensation and nuclear fragmentation.[3]

Quantitative Data: Cytotoxicity of Betulinic Acid Palmitate

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for betulinic acid palmitate (Pal-BA) against various human cancer cell lines after 48 hours of treatment. These values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |

| MCF-7 | Breast Adenocarcinoma | > 100 |

| HT-29 | Colorectal Adenocarcinoma | 70.06[3] |

| NCI-H460 | Non-Small Cell Lung Carcinoma | > 100 |

Note: Data is for Betulinic Acid Palmitate as a proxy for this compound due to limited direct data.[3]

Signaling Pathways

Based on the known mechanisms of betulin and betulinic acid, it is highly probable that this compound's induction of apoptosis involves the intrinsic mitochondrial pathway.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anticancer mechanism of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., MCF-7, HT-29, NCI-H460) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

-

Trypsinize confluent cells and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

-

Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 24, 48, and 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plates for 4 hours at 37°C.

-

-

Formazan (B1609692) Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Analysis of Nuclear Morphology (Hoechst 33342 Staining)

This method is used to visualize apoptotic changes in the nucleus, such as chromatin condensation and fragmentation.

-

Cell Seeding and Treatment:

-

Seed cells on glass coverslips in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at its IC₅₀ concentration for 24 or 48 hours.

-

-

Staining:

-

Remove the culture medium and wash the cells twice with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Add 1 µg/mL Hoechst 33342 staining solution in PBS to each well and incubate for 10 minutes in the dark at room temperature.

-

-

Imaging:

-

Wash the cells three times with PBS.

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Observe the nuclear morphology under a fluorescence microscope using a UV filter. Apoptotic cells will exhibit condensed, brightly stained nuclei, while normal cells will have larger, uniformly stained nuclei.

-

Caspase-3/7 Activity Assay

This assay quantifies the activity of the key executioner caspases in apoptosis.

-

Cell Seeding and Treatment:

-

Seed cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells per well.

-

Allow the cells to attach overnight.

-

Treat the cells with this compound at its IC₅₀ concentration for various time points (e.g., 6, 12, 24 hours).

-

-

Assay Procedure (using a commercial luminescent kit, e.g., Caspase-Glo® 3/7):

-

Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

-

Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours, protected from light.

-

-

Luminescence Measurement:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the luminescence readings to the number of cells or a protein concentration to determine the relative caspase-3/7 activity. Compare the activity in treated cells to that in untreated control cells.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the anticancer mechanism of this compound.

References

The Anti-inflammatory Potential of Betulin Palmitate: A Technical Guide for Drug Discovery Professionals

An In-depth Review of the Preclinical Evidence and Mechanistic Insights into Betulin (B1666924) Esters

Abstract

Betulin, a pentacyclic triterpenoid (B12794562) abundantly found in the bark of birch trees, and its derivatives have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects. While extensive research has focused on betulin and betulinic acid, the specific anti-inflammatory properties of its fatty acid esters, such as betulin palmitate, remain a promising yet underexplored area. This technical guide synthesizes the current understanding of the anti-inflammatory mechanisms of betulin and its derivatives, providing a framework for the investigation and development of this compound as a novel therapeutic agent. This document details the known signaling pathways, summarizes key preclinical data from related compounds, and outlines relevant experimental protocols to guide future research in this domain.

Introduction

Chronic inflammation is a key pathological feature of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. The pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles is a critical focus of modern drug discovery. Triterpenoids, a class of natural products, have emerged as a rich source of bioactive compounds with significant therapeutic potential. Betulin, and its oxidized form, betulinic acid, have been shown to exert anti-inflammatory effects through the modulation of key signaling cascades, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2][3] Esterification of betulin, for instance with palmitic acid to form this compound, represents a strategic approach to potentially enhance its bioavailability and therapeutic efficacy. This guide provides a comprehensive overview of the anti-inflammatory landscape of betulin derivatives, with a specific focus on the projected properties of this compound.

Molecular Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of betulin and its derivatives are primarily attributed to their ability to interfere with pro-inflammatory signaling pathways. The primary molecular targets include the NF-κB and MAPK signaling cascades, which are central regulators of the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[1] This allows NF-κB to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.

Betulin has been demonstrated to suppress the activation of the NF-κB pathway.[1] It achieves this by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. This inhibitory action leads to a downstream reduction in the expression of NF-κB target genes.

Modulation of the MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, play a crucial role in transducing extracellular stimuli into cellular responses, including the production of inflammatory mediators. Betulin has been shown to attenuate the phosphorylation of MAPKs in response to inflammatory stimuli. By inhibiting the activation of these kinases, betulin can suppress the downstream signaling events that lead to the expression of pro-inflammatory genes.

Quantitative Data on Anti-inflammatory Activity of Betulin Derivatives

While specific quantitative data for this compound is not yet available in the public domain, studies on other betulin derivatives provide valuable insights into the potential potency of this compound class. The following tables summarize key findings from in vitro and in vivo studies on various betulin derivatives.

Table 1: In Vitro Anti-inflammatory Activity of Betulin Derivatives

| Compound | Cell Line | Inflammatory Stimulus | Assay | IC50 / % Inhibition | Reference |

| Betulin | J774 Macrophages | LPS | NO Production | IC50: ~20 µM | |

| Betulinic Acid | RAW 264.7 Macrophages | LPS | NO Production | IC50: 18.6 µM | |

| Betulin Derivative 9 (pyrazole-fused) | J774 Macrophages | LPS | IL-6 Production | Significant suppression | |

| Betulin Derivative 9 (pyrazole-fused) | J774 Macrophages | LPS | MCP-1 Production | Significant suppression | |

| Betulin-Lysine Ester | Murine Macrophages | - | IL-6 Secretion | More potent than dexamethasone | |

| Betulin-Ornithine Ester | Murine Macrophages | - | IL-6 Secretion | More potent than dexamethasone |

Table 2: In Vivo Anti-inflammatory Activity of Betulin Derivatives

| Compound | Animal Model | Inflammation Model | Dosage | % Inhibition of Edema | Reference |

| Betulinic Acid | Mouse | Carrageenan-induced paw edema | 100 mg/kg, p.o. | 45.6% | |

| Betulinic Acid | Mouse | TPA-induced ear edema | 0.5 mg/ear, topical | 86.2% | |

| Betulin Derivative 9 (pyrazole-fused) | Mouse | Carrageenan-induced paw edema | - | Significant suppression |

Experimental Protocols

To facilitate further research into the anti-inflammatory properties of this compound, this section provides detailed methodologies for key in vitro and in vivo assays.

In Vitro Assays

-

Cell Lines: RAW 264.7 (murine macrophages) or J774 (murine macrophages) are commonly used. Human peripheral blood mononuclear cells (PBMCs) can also be utilized.

-

Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (1 µg/mL) for a further 24 hours.

-

After the treatment period, collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).

-

Incubate at room temperature for 10 minutes.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.

-

Collect the cell culture supernatant after treatment.

-

Measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Assays

-

Animals: Use male or female BALB/c mice or Wistar rats.

-

Acclimatization: Acclimatize the animals for at least one week before the experiment.

-

Grouping: Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and this compound treatment groups (various doses).

-

Drug Administration: Administer this compound or the vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Conclusion and Future Directions

The existing body of evidence strongly supports the anti-inflammatory potential of betulin and its derivatives. While direct experimental data on this compound is currently lacking, the well-documented mechanisms of action of the parent compound, involving the inhibition of the NF-κB and MAPK signaling pathways, provide a solid foundation for its investigation. The esterification with palmitic acid may offer advantages in terms of lipophilicity and bioavailability, potentially leading to enhanced in vivo efficacy.

Future research should focus on the following areas:

-

Synthesis and Characterization: Efficient synthesis and thorough characterization of high-purity this compound are essential for reliable biological evaluation.

-

In Vitro Profiling: A comprehensive in vitro assessment of this compound's anti-inflammatory activity using the protocols outlined in this guide is a critical next step.

-

In Vivo Efficacy: Evaluation of this compound in various animal models of inflammation will be crucial to determine its therapeutic potential.

-

Pharmacokinetic and Toxicological Studies: Understanding the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound is paramount for its further development.

References

- 1. Betulin, an Anti-Inflammatory Triterpenoid Compound, Regulates MUC5AC Mucin Gene Expression through NF-kB Signaling in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Betulin exhibits anti-inflammatory activity in LPS-stimulated macrophages and endotoxin-shocked mice through an AMPK/AKT/Nrf2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Betulin inhibits the production of inflammatory cytokines in human gingival fibroblasts and ligature-induced periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Betulin Palmitate: A Promising Frontier in Antiviral Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and re-emergence of viral diseases underscore the urgent need for novel antiviral agents with broad-spectrum activity and favorable safety profiles. Natural products have historically been a rich source of therapeutic leads, and among them, pentacyclic triterpenes from the lupane (B1675458) family have garnered significant attention. Betulin (B1666924), a naturally abundant compound primarily extracted from the bark of birch trees, and its derivative, betulinic acid, have demonstrated a wide range of biological activities, including potent antiviral effects against a diverse array of viruses.[1][2][3] Chemical modification of these core structures has been a key strategy to enhance their therapeutic potential. This technical guide focuses on betulin palmitate, a fatty acid ester derivative of betulin, as a potential antiviral agent. While direct and extensive research on the antiviral properties of this compound is nascent, this document synthesizes the wealth of data on related betulin derivatives to build a compelling case for its investigation and to provide a foundational framework for future research. By examining the structure-activity relationships of acylated betulin compounds, their mechanisms of action, and established experimental protocols, we can project the potential efficacy and research trajectory for this compound.

Core Concepts: The Antiviral Potential of the Betulin Scaffold

Betulin and its oxidized form, betulinic acid, are the foundational structures for a plethora of semi-synthetic derivatives with enhanced biological activities.[1] The antiviral properties of these parent compounds have been documented against numerous viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), Influenza virus, and Hepatitis C Virus (HCV).[4][5][6]

The mechanism of antiviral action for betulin and its derivatives is often multifaceted and can be virus-specific. Key mechanisms include:

-

Inhibition of Viral Entry and Fusion: Several betulin derivatives have been shown to interfere with the initial stages of the viral life cycle by preventing the virus from entering the host cell.[4] This can occur through interactions with viral envelope glycoproteins or host cell receptors.

-

Inhibition of Viral Maturation: One of the most well-studied mechanisms is the inhibition of HIV maturation. Bevirimat, a derivative of betulinic acid, reached clinical trials for its ability to block the final cleavage of the viral Gag polyprotein, resulting in the production of non-infectious virions.[1][3]

-

Interference with Viral Replication: Some derivatives have been found to inhibit viral replication at later stages, such as nucleic acid or protein synthesis.[7]

Esterification of the hydroxyl groups at the C-3 and C-28 positions of the betulin backbone is a common strategy to modulate the compound's physicochemical properties, such as lipophilicity, which can in turn influence its biological activity and pharmacokinetic profile. The addition of a long-chain fatty acid like palmitic acid to create this compound is hypothesized to enhance cell membrane permeability and potentially lead to novel interactions with viral or cellular targets. While a study by Pinzaru et al. synthesized long-chain fatty acid esters of betulin and betulinic acid, including a myristoyl ester, and demonstrated enhanced cytotoxic effects against cancer cells compared to the parent compounds, the direct antiviral implications of such modifications require dedicated investigation.[8]

Quantitative Data on the Antiviral Activity of Betulin and Its Derivatives

To provide a quantitative perspective on the potential of this compound, the following tables summarize the antiviral activity of betulin, betulinic acid, and other relevant ester derivatives against various viruses. This data, gathered from numerous in vitro studies, serves as a benchmark for future evaluations of this compound.

| Compound/Derivative | Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Betulin | HIV-1 | H9 Lymphocytes | - | 23 | 45 | ~2 | [3][6] |

| Betulinic Acid | HSV-2 (186) | Vero | - | 1.6 | >100 | >62.5 | [4] |

| Betulinic Acid | Influenza A/PR/8 | A549 | CPE Reduction | ~50 | - | - | [9] |

| 3,28-di-O-acetylbetulin | Semliki Forest Virus (SFV) | - | - | 9.1 | - | - | [7] |

| Betulinic Acid Dicarboxylic Acid Ester Derivative (3c) | HHV-1 | - | - | 17.2 | - | - | [1] |

| Ionic Derivative of Betulinic Acid (2) | HSV-2 (186) | Vero | - | 0.6 | >100 | >166.7 | [4] |

| Ionic Derivative of Betulinic Acid (5) | HSV-2 (186) | Vero | - | 0.9 | >100 | >111.1 | [4] |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50).

Experimental Protocols

The following are detailed methodologies for key experiments that are fundamental to the evaluation of novel antiviral agents like this compound.

Cytotoxicity Assay

Objective: To determine the concentration range at which the compound is toxic to the host cells, allowing for the calculation of the 50% cytotoxic concentration (CC50).

Protocol (MTT Assay):

-

Cell Seeding: Plate host cells (e.g., Vero, A549, MDCK) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a series of dilutions of this compound in the appropriate cell culture medium.

-

Treatment: Remove the old medium from the cells and add the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value using non-linear regression analysis.

Antiviral Activity Assay

Objective: To determine the efficacy of the compound in inhibiting viral replication, allowing for the calculation of the 50% effective concentration (EC50).

Protocol (Plaque Reduction Assay):

-

Cell Seeding: Plate host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) for 1-2 hours.

-

Compound Treatment: After the incubation period, remove the viral inoculum and wash the cells. Add an overlay medium (e.g., containing low-melting-point agarose (B213101) or methylcellulose) with various concentrations of this compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Plaque Visualization: Fix the cells with a solution like 4% formaldehyde (B43269) and stain with a dye such as crystal violet to visualize the plaques.

-

Data Acquisition: Count the number of plaques in each well.

-

Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value using non-linear regression analysis.

Protocol (Cytopathic Effect (CPE) Inhibition Assay):

-

Cell Seeding: Seed host cells in a 96-well plate.

-

Infection and Treatment: Pre-treat the cells with different concentrations of this compound for a specified time, followed by infection with the virus. Alternatively, add the compound and virus simultaneously.

-

Incubation: Incubate the plate until CPE is observed in the virus control wells (typically 2-4 days).

-

CPE Assessment: Assess the CPE visually using a microscope or quantify cell viability using a method like the MTT or neutral red uptake assay.

-

Analysis: Determine the concentration of the compound that inhibits CPE by 50% (EC50) through non-linear regression.

Mechanism of Action Studies

Objective: To elucidate the specific stage of the viral life cycle that is inhibited by the compound.

Protocol (Time-of-Addition Assay):

-

Experimental Setup: Infect confluent cell monolayers with a high multiplicity of infection (MOI) of the virus.

-

Compound Addition: Add a fixed, non-toxic concentration of this compound at different time points relative to the infection (e.g., before infection, during infection, and at various times post-infection).

-

Incubation and Quantification: Allow the infection to proceed for a single replication cycle (e.g., 8-24 hours). Quantify the viral yield at the end of the cycle using a plaque assay or RT-qPCR.

-

Analysis: Compare the viral yield in the treated wells to that of the untreated control. A reduction in viral yield when the compound is added at a specific time point indicates that the corresponding stage of the viral life cycle is being inhibited.

Visualizations: Workflows and Pathways

Experimental Workflow for Antiviral Screening

Caption: A generalized workflow for the in vitro evaluation of this compound's antiviral potential.

Proposed Antiviral Mechanism of Action for Betulin Derivatives

Caption: Potential points of intervention for betulin derivatives in the viral life cycle.

Conclusion and Future Directions

This compound stands as an unexplored yet promising candidate in the search for novel antiviral therapies. The extensive body of research on its parent compound, betulin, and a myriad of other derivatives provides a solid foundation for its investigation. The known antiviral activities of the betulin scaffold against a wide range of viruses, coupled with the potential for fatty acid esterification to enhance bioavailability and cellular interaction, warrants a thorough evaluation of this compound.

Future research should focus on the systematic in vitro screening of this compound against a panel of clinically relevant viruses. Positive hits should be followed by detailed mechanism-of-action studies to pinpoint the specific stages of the viral life cycle that are inhibited. Furthermore, in vivo studies in appropriate animal models will be crucial to assess the compound's efficacy, pharmacokinetics, and safety profile. The synthesis and evaluation of a series of fatty acid esters of betulin with varying chain lengths could also provide valuable structure-activity relationship data. Ultimately, the exploration of this compound and related compounds could lead to the development of a new class of potent and safe antiviral drugs.

References

- 1. Selected Plant Triterpenoids and Their Derivatives as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral activity of betulin, betulinic and betulonic acids against some enveloped and non-enveloped viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Ionic Derivatives of Betulinic Acid Exhibit Strong Antiviral Activity Against Herpes Simplex Virus Type-2 (HSV-2), But Not HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caringsunshine.com [caringsunshine.com]

- 6. researchgate.net [researchgate.net]

- 7. Betulin-derived compounds as inhibitors of alphavirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

Investigating the Cytotoxic Effects of Betulin Palmitate on Melanoma Cells: An In-depth Technical Guide

Disclaimer: This document primarily summarizes the cytotoxic effects of betulin (B1666924) and betulinic acid on melanoma cells due to a lack of specific published data on betulin palmitate. This compound is a derivative of betulin, and its effects are extrapolated based on the activities of its parent compound and the closely related betulinic acid. The information presented regarding this compound should be considered hypothetical and requires experimental validation.

Introduction

Melanoma, the most aggressive form of skin cancer, presents a significant therapeutic challenge due to its high metastatic potential and resistance to conventional therapies. Natural compounds have emerged as a promising avenue for the development of novel anti-cancer agents. Among these, pentacyclic triterpenes, such as betulin and its derivatives, have garnered considerable attention for their anti-tumor properties.[1][2] Betulin can be isolated from the bark of birch trees and chemically modified to yield various derivatives, including betulinic acid and this compound.[3] This technical guide provides a comprehensive overview of the cytotoxic effects of these compounds on melanoma cells, with a focus on the available data for betulin and betulinic acid, and the inferred potential of this compound.

Quantitative Data Summary

The cytotoxic effects of betulin and betulinic acid have been evaluated across various melanoma cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical function, are summarized below.

| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) | Reference |

| Betulinic Acid | A375 | 24 | 16.91 | |

| Betulinic Acid | SK-MEL-5 | 24 | 13.67 | |

| Betulinic Acid | SK-MEL-5 | 72 | 7.48 | |

| Betulinic Acid | B16-F10 | 24 | 52.12 | |

| Betulinic Acid | B16-F10 | 72 | 25.54 | |

| Betulinic Acid | EPG85-257 (Gastric Carcinoma) | Not Specified | 2.01 - 6.16 | [4] |

| Betulin | EPG85-257 (Gastric Carcinoma) | Not Specified | 10.97 - 18.74 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the key experimental protocols used to investigate the cytotoxic effects of betulin and its derivatives on melanoma cells.

Cell Culture

Melanoma cell lines (e.g., A375, SK-MEL-5, B16-F10) are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed melanoma cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of betulin, betulinic acid, or this compound for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

The LDH assay is a cytotoxicity assay that measures the release of lactate (B86563) dehydrogenase from damaged cells.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: After the treatment period, centrifuge the plates and collect the cell-free supernatant.

-

LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

Apoptosis Assays

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Treat cells with the test compounds, then harvest by trypsinization.

-

Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide for 15 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

This assay measures the activity of caspases, which are key mediators of apoptosis.

-

Cell Lysis: Lyse the treated cells to release cellular proteins.

-

Substrate Addition: Add a caspase-specific substrate conjugated to a colorimetric or fluorometric reporter.

-

Incubation: Incubate the mixture to allow the caspases to cleave the substrate.

-

Signal Detection: Measure the resulting colorimetric or fluorescent signal.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and to semi-quantify their expression levels.

-

Protein Extraction: Lyse treated cells and quantify the total protein concentration.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2 family proteins, caspases, MAPKs).

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

Betulinic acid has been shown to induce apoptosis in melanoma cells through various signaling pathways. While the specific pathways for this compound are yet to be elucidated, it is plausible that they share similarities with those of betulinic acid.

Intrinsic (Mitochondrial) Apoptosis Pathway

Betulinic acid can directly target mitochondria, leading to the depolarization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of caspases.

References

- 1. Anti-cancer effect of betulin and its derivatives, with particular emphasis on the treatment of melanoma [jpccr.eu]

- 2. Chemopreventive and Chemotherapeutic Potential of Betulin and Betulinic Acid: Mechanistic Insights From In Vitro, In Vivo and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Betulin | CAS:473-98-3 | Manufacturer ChemFaces [chemfaces.com]

- 4. Comparision of the Cytotoxic Effects of Birch Bark Extract, Betulin and Betulinic Acid Towards Human Gastric Carcinoma and Pancreatic Carcinoma Drug-sensitive and Drug-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Betulin Palmitate in Inducing Apoptosis in Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betulin (B1666924) palmitate, a fatty acid ester derivative of the naturally occurring pentacyclic triterpene betulin, is emerging as a compound of interest in oncology research. This technical guide synthesizes the current understanding of the role of betulin palmitate and its constituent moieties in the induction of apoptosis in tumor cells. By leveraging findings from studies on betulin, betulinic acid, their fatty acid esters, and the independent effects of palmitic acid, this document outlines the key molecular pathways and cellular events implicated in its anti-cancer activity. This guide provides a comprehensive overview of the experimental evidence, detailed methodologies for relevant assays, and visual representations of the signaling cascades involved, offering a valuable resource for researchers in drug discovery and development.

Introduction

Betulin and its derivatives, such as betulinic acid, have long been recognized for their cytotoxic effects against a variety of cancer cell lines.[1] These compounds are known to induce programmed cell death, or apoptosis, a critical mechanism for eliminating malignant cells.[1] A key strategy to enhance the therapeutic potential and bioavailability of betulin and betulinic acid is through chemical modification, such as esterification with fatty acids.[2] The conjugation of betulinic acid with palmitic acid to form betulinic acid palmitate (Pal-BA) has been shown to result in a compound with potent cytotoxic and pro-apoptotic activities.[3] This guide will delve into the molecular mechanisms that are understood to underpin the pro-apoptotic effects of this compound, drawing from direct evidence on its fatty acid esters and the well-established bioactivities of its parent compounds and palmitic acid.

Mechanism of Action: Induction of Apoptosis

The primary anti-cancer mechanism of betulin derivatives, including this compound, is the induction of apoptosis.[1] This process is primarily mediated through the intrinsic, or mitochondrial, pathway of apoptosis.[4][5]

The Intrinsic (Mitochondrial) Pathway of Apoptosis

Betulin and its derivatives initiate apoptosis by directly targeting the mitochondria.[4] This leads to a series of events including the depolarization of the mitochondrial membrane, the release of cytochrome c into the cytoplasm, and the subsequent activation of a cascade of caspases.[1][4]

Key Molecular Events:

-

Mitochondrial Membrane Permeabilization: Betulinic acid has been shown to directly trigger mitochondrial membrane permeabilization, which is a crucial step in the apoptotic process.[4]

-

Regulation of Bcl-2 Family Proteins: The apoptotic process is tightly regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members.[6][7] Betulinic acid treatment has been associated with the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[5][8] This shift in the Bax/Bcl-2 ratio is a critical determinant for the induction of apoptosis.[9]

-

Caspase Activation: The release of cytochrome c from the mitochondria leads to the formation of the apoptosome and the activation of initiator caspase-9.[5] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.[1][10] Fatty acid esters of betulinic acid have been demonstrated to increase caspase-3/-7 activity in cancer cells.[3][11]

-

PARP Cleavage: Activated caspase-3 is responsible for the cleavage of several cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][8]

The Role of Palmitate

The palmitate moiety of this compound may also contribute to its pro-apoptotic effects. High concentrations of palmitate are known to induce apoptosis in various cell types, including cancer cells, through mechanisms that can synergize with those of betulinic acid.[12]

-

Mitochondrial Dysfunction: Palmitate can directly affect mitochondria, leading to the dissipation of the mitochondrial membrane potential.[13]

-

Reactive Oxygen Species (ROS) Generation: Palmitate treatment can lead to an increase in the production of reactive oxygen species (ROS), which can induce oxidative stress and trigger apoptosis.[14]

-

Endoplasmic Reticulum (ER) Stress: Palmitate has been shown to induce ER stress, which can also lead to the activation of apoptotic pathways.[15]

Quantitative Data on the Cytotoxic Effects of Betulinic Acid Fatty Esters

The following table summarizes the 50% inhibitory concentration (IC50) values for betulinic acid palmitate (Pal-BA) and related compounds in various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| Betulinic Acid Palmitate (Pal-BA) | MCF-7 | Breast Cancer | 9.4 | [3] |